

1-(2-Nitrophenyl)pyrrole chemical structure and properties

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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrrole

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An In-depth Technical Guide to **1-(2-Nitrophenyl)pyrrole**: Structure, Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-nitrophenyl)pyrrole**, a key heterocyclic intermediate in organic synthesis. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characteristics. Foundational to its utility, a robust synthetic protocol via nucleophilic aromatic substitution is presented, complete with a mechanistic workflow. Furthermore, this guide explores the compound's reactivity, focusing on its application as a precursor in the iron-catalyzed synthesis of pyrrolo[1,2- α]quinoxalines—a scaffold of significant interest in medicinal chemistry. This guide is intended to serve as a critical resource for scientists leveraging this molecule in synthetic chemistry and drug discovery programs.

Molecular Structure and Identifiers

1-(2-Nitrophenyl)pyrrole is an aromatic heterocyclic compound where a pyrrole ring is N-substituted with a 2-nitrophenyl group. The electron-withdrawing nature of the ortho-nitro group significantly influences the electronic properties and reactivity of both aromatic systems.

- IUPAC Name: **1-(2-nitrophenyl)pyrrole**^[1]

- Synonyms: 1-(o-Nitrophenyl)pyrrole, 2-(1-pyrrolyl)nitrobenzene[2]
- CAS Number: 33265-60-0[1][2][3]
- Molecular Formula: C₁₀H₈N₂O₂[1][2][3]
- Canonical SMILES: C1=CC=C(C(=C1)N2C=CC=C2)[O-][1]
- InChIKey: UQNRTIQRQZGKL-UHFFFAOYSA-N[1][2]

Physicochemical and Computed Properties

While specific experimental data for the melting and boiling points of **1-(2-nitrophenyl)pyrrole** are not readily available in common databases, physical state information for closely related analogs suggests it is a solid at room temperature.[4][5][6] Key computed and physical properties are summarized below.

Property	Value	Source
Molecular Weight	188.18 g/mol	[1][3]
Monoisotopic Mass	188.058577502 Da	[1]
Appearance	Yellow solid or crystals (predicted based on analogs)	[6]
Topological Polar Surface Area	50.8 Å ²	[1]
XLogP3-AA (logP)	2.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Spectroscopic Characterization

The structural elucidation of **1-(2-nitrophenyl)pyrrole** relies on a combination of NMR, IR, and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct regions.
 - Pyrrole Protons: The α -protons (C2-H, C5-H) and β -protons (C3-H, C4-H) of the pyrrole ring will appear as two distinct triplets, due to coupling with each other. In unsubstituted pyrrole, these appear around 6.7 ppm and 6.2 ppm, respectively.[7] The N-phenyl substitution will cause a downfield shift for both signals.
 - Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring will present as a complex multiplet system in the aromatic region (likely between 7.5 and 8.2 ppm). Due to the ortho substitution, they form a coupled ABCD spin system, which can be challenging to resolve into first-order patterns.
- ^{13}C NMR Spectroscopy (Predicted):
 - Pyrrole Carbons: The α -carbons (C2, C5) of pyrrole typically resonate around 118 ppm, while the β -carbons (C3, C4) appear near 108 ppm.[8] These will be shifted upon N-arylation.
 - Nitrophenyl Carbons: Six distinct signals are expected for the nitrophenyl ring. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the pyrrole nitrogen (C-N) will also be deshielded. The remaining four aromatic carbons will appear in the typical 120-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Data from the NIST Chemistry WebBook shows characteristic absorption bands.[2][9]

- $\sim 3100\text{ cm}^{-1}$: C-H stretching vibrations of the aromatic rings.
- $\sim 1520\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N=O), respectively.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C stretching vibrations within the phenyl and pyrrole rings.

- $\sim 750\text{ cm}^{-1}$: A strong band indicative of ortho-disubstitution on a benzene ring (C-H out-of-plane bending).

Mass Spectrometry (MS)

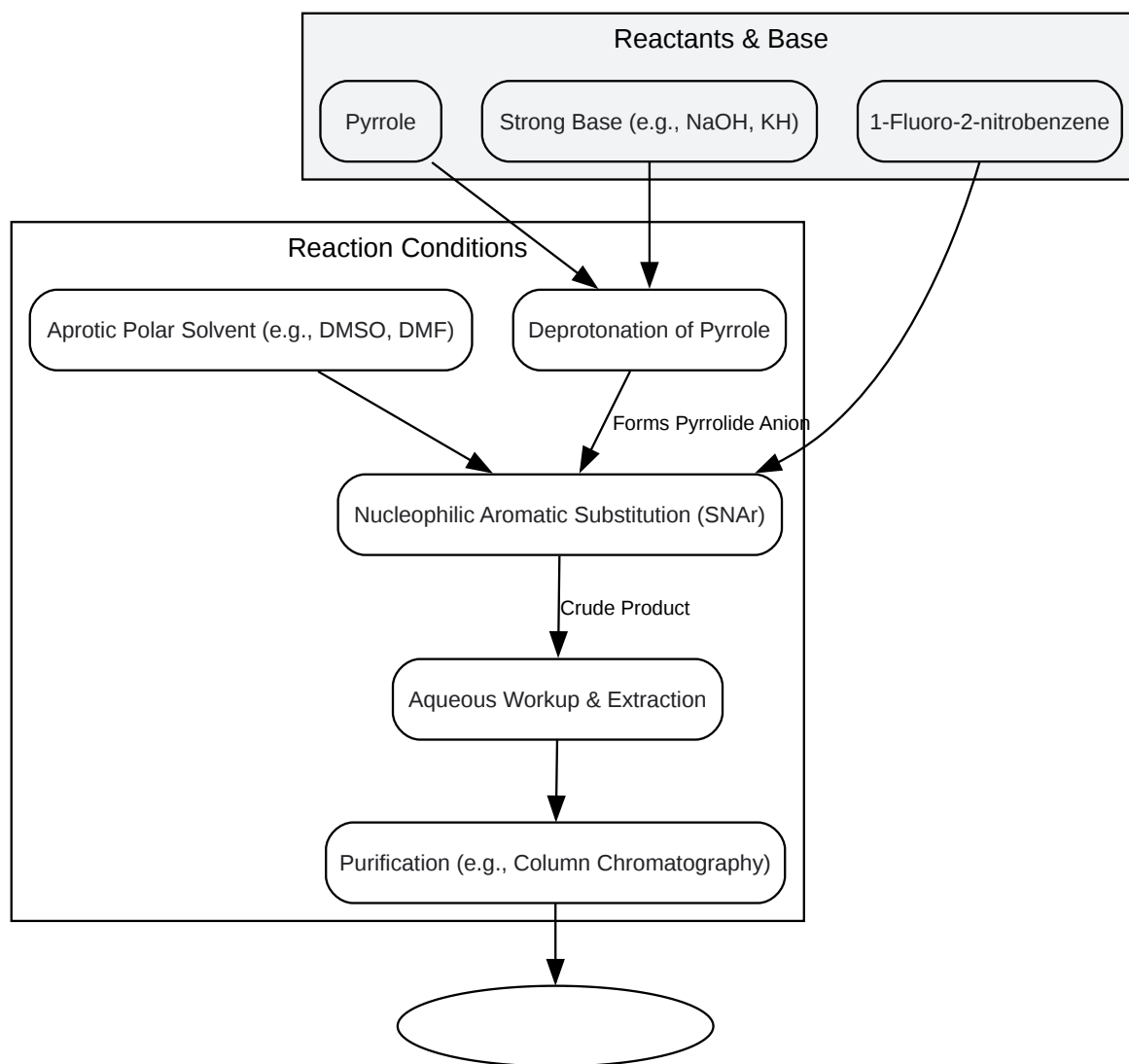
The electron ionization (EI) mass spectrum provides information on the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A prominent peak is expected at $m/z = 188$, corresponding to the molecular weight of the compound.^[2]
- Key Fragmentation: Common fragmentation pathways would include the loss of the nitro group ($-\text{NO}_2$, 46 amu) to give a fragment at $m/z = 142$, and potential cleavage of the C-N bond between the rings.

Synthesis of 1-(2-Nitrophenyl)pyrrole

The most direct synthesis of **1-(2-nitrophenyl)pyrrole** is achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The electron-withdrawing nitro group strongly activates the ortho- and para-positions of the phenyl ring, making the fluorine atom in 1-fluoro-2-nitrobenzene an excellent leaving group.^[10] Pyrrole, upon deprotonation, serves as the nucleophile.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **1-(2-Nitrophenyl)pyrrole**.

Step-by-Step Experimental Protocol

This protocol is adapted from a general procedure for the N-arylation of pyrroles.[11]

- **Reagent Preparation:** To a solution of pyrrole (1.0 mmol, 1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO, 2 mL) in an oven-dried round-bottom flask, add sodium hydroxide (1.5

mmol, 1.5 equiv.) or potassium hydride (1.1 mmol, 1.1 equiv.).

- Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrrolide anion.
- Nucleophilic Substitution: Slowly add a solution of 1-fluoro-2-nitrobenzene (1.1 mmol, 1.1 equiv.) in DMSO (1 mL) to the reaction mixture.
- Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated brine solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Washing and Drying: Combine the organic layers, wash with water (2 x 15 mL) to remove residual DMSO, and then with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure **1-(2-nitrophenyl)pyrrole**.

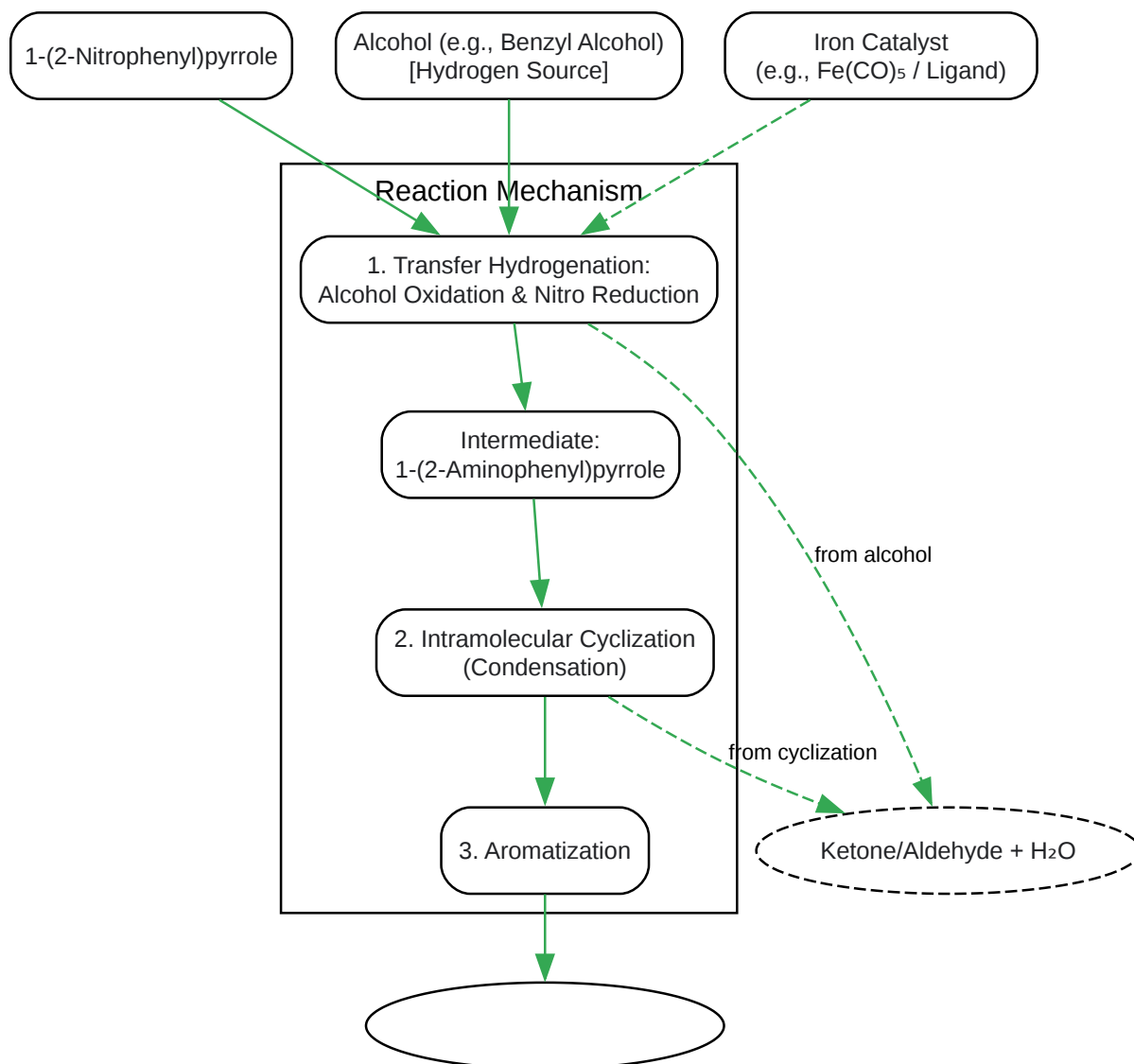
Chemical Reactivity and Applications

The primary utility of **1-(2-nitrophenyl)pyrrole** in synthetic chemistry is as a precursor for more complex heterocyclic systems. The ortho-disposed pyrrole and nitro functionalities are perfectly positioned for intramolecular cyclization reactions upon reduction of the nitro group.

Synthesis of Pyrrolo[1,2- α]quinoxalines

A key application is the iron-catalyzed transfer hydrogenation and subsequent cyclization to form pyrrolo[1,2- α]quinoxalines.^[11] This one-pot reaction is efficient and utilizes an earth-abundant metal catalyst, making it an attractive synthetic route. Pyrrolo[1,2- α]quinoxalines are privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities.

Reaction Pathway Diagram



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Caption: Iron-catalyzed reductive cyclization of **1-(2-Nitrophenyl)pyrrole**.

Step-by-Step Experimental Protocol

This protocol is based on the literature procedure for the synthesis of pyrrolo[1,2- α]quinoxalines.^[11]

- Setup: In a screw-cap sealed tube, combine **1-(2-nitrophenyl)pyrrole** (0.5 mmol, 1.0 equiv.), the desired alcohol (e.g., benzyl alcohol, 1.5 mmol, 3.0 equiv.), and the iron catalyst complex (5 mol%).
- Solvent: Add an appropriate solvent, such as toluene (2 mL).
- Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).
- Monitoring: Monitor the reaction's progress using TLC or GC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolo[1,2- α]quinoxaline product.

Conclusion

1-(2-Nitrophenyl)pyrrole is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via S_NAr and the strategic placement of its functional groups enable its efficient conversion into complex, biologically relevant heterocyclic structures like pyrrolo[1,2- α]quinoxalines. The methodologies outlined in this guide provide researchers with the foundational knowledge and practical protocols necessary to synthesize, characterize, and apply this compound in their research, particularly within the fields of medicinal chemistry and drug development.

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